alpha-Muurolene alpha-Muurolene (+)-alpha-Muurolene is a natural product found in Larix gmelinii, Dendropanax trifidus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17627-24-6
VCID: VC21066067
InChI: InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1
SMILES: CC1=CC2C(CC1)C(=CCC2C(C)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

alpha-Muurolene

CAS No.: 17627-24-6

Cat. No.: VC21066067

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-Muurolene - 17627-24-6

Specification

CAS No. 17627-24-6
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
Standard InChI InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1
Standard InChI Key QMAYBMKBYCGXDH-QLFBSQMISA-N
Isomeric SMILES CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C
SMILES CC1=CC2C(CC1)C(=CCC2C(C)C)C
Canonical SMILES CC1=CC2C(CC1)C(=CCC2C(C)C)C

Introduction

Chemical Structure and Properties

Alpha-muurolene (C₁₅H₂₄) is a sesquiterpene characterized by a bicyclic structure with a molecular weight of 204.35 g/mol . It belongs to the cadinene sesquiterpenoid family, which consists of compounds with three consecutive isoprene units . The IUPAC name for this compound is 4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene . Alpha-muurolene exists in two enantiomeric forms: (+)-alpha-muurolene (CAS: 17627-24-6) and (-)-alpha-muurolene (CAS: 10208-80-7), which differ in their stereochemical configuration .

The structure of alpha-muurolene consists of a carbobicyclic framework with specific stereochemical arrangements. The compound contains a naphthalene-derived skeleton with various substituents, including methyl and isopropyl groups at specific positions, which contribute to its unique reactivity profile .

Table 1: Physicochemical Properties of Alpha-Muurolene

PropertyValueReference
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Boiling Point118°C (at 13 Torr)
Density0.9140 g/cm³ (at 22°C)
LogP (estimated)6.557
IUPAC Name4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene
InChI KeyQMAYBMKBYCGXDH-UHFFFAOYSA-N (non-specific stereochemistry)

Biosynthesis and Natural Sources

Alpha-muurolene is biosynthesized through the activity of alpha-muurolene synthase (EC 4.2.3.125), an enzyme that catalyzes the cyclization of farnesyl diphosphate to form alpha-muurolene and release diphosphate as a byproduct . This enzyme has been characterized from the fungus Coprinus cinereus and is classified as a carbon-oxygen lyase that acts on phosphates .

The biosynthetic reaction can be represented as:
(2E,6E)-farnesyl diphosphate → alpha-muurolene + diphosphate

Alpha-muurolene occurs naturally in various plant species and their essential oils. It has been identified in:

  • Cinnamon bark

  • Inula helenium (horse-heal) root extracts

  • Phoebe bournei (Yang) wood essential oil at 7.32%

  • Hyptis monticola, a wild Brazilian plant from high altitude regions, at 6.4%

  • Cryptomeria japonica (Japanese cedar) wood

  • Schinus molle leaves essential oil at 0.60%

  • Salvia rosmarinus and Tetradenia riparia

It has also been detected in Moutai, a traditional Chinese liquor, suggesting its potential contribution to the aromatic profiles of certain fermented beverages .

Extraction and Analytical Methods

The extraction of alpha-muurolene from natural sources typically involves steam distillation, a common method for obtaining essential oils from plant materials . This process involves passing steam through plant material to vaporize the volatile compounds, which are then condensed and collected.

Gas chromatography-mass spectrometry (GC-MS) is the principal analytical technique used for the identification and quantification of alpha-muurolene in complex mixtures such as essential oils. In a study of Schinus molle leaves essential oil, alpha-muurolene was detected at a retention time of 48.83 minutes with a linear retention index of 1509 .

Table 2: Alpha-Muurolene Content in Various Plant Sources

Plant SourceAlpha-Muurolene Content (%)Method of AnalysisReference
Phoebe bournei wood7.32%GC-MS
Hyptis monticola6.4%GC-MS
Schinus molle leaves0.60%GC-MS
Central Amazonia air1.50 ng/m³ (wet season), 1.45 ng/m³ (dry season)-

Biological Activities

Insecticidal Properties

One of the most significant biological activities of alpha-muurolene is its potential as an insecticide. In silico studies have demonstrated that alpha-muurolene exhibits strong binding affinity to the mosquito juvenile hormone-binding protein (mJHBP), which plays a crucial role in insect development and reproduction .

Molecular docking studies revealed that alpha-muurolene had one of the best binding energies (ΔG = −9.7 kcal/mol) against mJHBP, comparable to known synthetic insecticides like pyriproxyfen . The principal residues of mJHBP, including TYR133, TRP53, TYR33, and PHE144, were involved in Pi-Sigma bond formation with alpha-muurolene . This suggests that alpha-muurolene could potentially act as an effective natural insecticide, particularly against disease vectors like Aedes aegypti mosquitoes .

Antimicrobial Properties

As a member of the cadinene sesquiterpenoid family, alpha-muurolene may contribute to the antimicrobial properties observed in various essential oils . Essential oils containing alpha-muurolene, such as those from Hyptis monticola, have demonstrated significant antibacterial and antifungal activities . The cadinene family of compounds has been noted for their antifungal properties and potential as natural fungicides .

Antioxidant Properties

Molecular Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have provided valuable insights into the potential insecticidal mechanism of alpha-muurolene. These studies have shown that alpha-muurolene can bind effectively to the mosquito juvenile hormone-binding protein (mJHBP), with a binding energy of −9.7 kcal/mol .

The interactions between alpha-muurolene and mJHBP involve primarily hydrophobic interactions, with specific amino acid residues like TYR133, TRP53, TYR33, and PHE144 playing crucial roles in stabilizing the complex . These interactions are similar to those observed with known insecticides, suggesting that alpha-muurolene could potentially disrupt juvenile hormone signaling in insects .

Molecular Dynamics Studies

Molecular dynamics simulations have been conducted to evaluate the stability of the alpha-muurolene-mJHBP complex over time. In a 100 ns simulation, the complex showed notable stability, with the mJHBP structure bound to alpha-muurolene exhibiting a root mean square deviation (RMSD) of approximately 1.0 Å .

Solvent accessible surface area (SASA) analysis demonstrated a decrease in SASA for the alpha-muurolene-bound mJHBP compared to the unbound state, indicating increased compactness and stability of the complex . The interaction plots showed no conventional hydrogen bonds formed between alpha-muurolene and mJHBP, with hydrophobic interactions being the primary force stabilizing the ligand in the binding cavity .

Table 3: Binding Energy of Alpha-Muurolene and Other Compounds to mJHBP

CompoundBinding Energy (ΔG, kcal/mol)Reference
Alpha-muurolene-9.7
Gamma-cadinene-9.7
Beta-cadinene-9.5
Pyriproxyfen (synthetic insecticide)Similar to alpha-muurolene

Enzymatic Production and Sesquiterpene Synthases

Alpha-muurolene synthase (EC 4.2.3.125, Cop3) is an enzyme that catalyzes the production of alpha-muurolene from farnesyl diphosphate . This enzyme belongs to the family of carbon-oxygen lyases, specifically those acting on phosphates .

Studies on fungal sesquiterpene synthases, including alpha-muurolene synthase from Coprinus cinereus, have provided insights into the structural features that influence the product specificity of these enzymes . The H-α1 loop, which caps the active site upon ligand binding, plays a significant role in determining the cyclization pathways and product profiles of sesquiterpene synthases .

Comparison of the binding pocket volumes and active site contours of different sesquiterpene synthases suggests that the size and shape of the binding pocket significantly influence the product outcome . For instance, enzymes with wider binding pockets allow the initial cyclic carbocation to rearrange along multiple cyclization paths, resulting in multiple products, while enzymes with narrower binding pockets constrain the rearrangement to a single pathway, leading to more specific product formation .

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